2-Methyl-3-(p-isopropylphenyl)propionaldehyde
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Overview
Description
It is a clear, colorless to pale yellow liquid with a powerful fresh, green, floral, lily-of-the-valley-like odor . This compound is widely used in the fragrance industry due to its pleasant scent.
Preparation Methods
2-Methyl-3-(p-isopropylphenyl)propionaldehyde can be synthesized through various methods. One common method involves the hydroformylation of 1,3-diisopropenylbenzene followed by subsequent hydrogenation . The hydroformylation reaction typically requires a rhodium catalyst and is conducted under high pressure and temperature conditions. Another method involves the enantioselective hydrogenation of (E)-3-(3-isopropylphenyl)but-2-en-1-ol using an iridium catalyst, which provides high enantioselectivity .
Chemical Reactions Analysis
2-Methyl-3-(p-isopropylphenyl)propionaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-(4-isopropylphenyl)butanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, 3-(4-isopropylphenyl)butanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
2-Methyl-3-(p-isopropylphenyl)propionaldehyde has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(p-isopropylphenyl)propionaldehyde involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its floral scent. The molecular targets include specific olfactory receptors that bind to the compound and initiate the signaling cascade.
Comparison with Similar Compounds
2-Methyl-3-(p-isopropylphenyl)propionaldehyde can be compared with other similar compounds such as:
3-(4-Isobutylphenyl)propanal: This compound has a similar structure but with an isobutyl group instead of an isopropyl group.
3-(3-Isopropylphenyl)butanal: This is a positional isomer with the isopropyl group located at the meta position instead of the para position.
3-(4-Isopropylphenyl)butanoic acid: This is the oxidized form of this compound.
The uniqueness of this compound lies in its specific structure and the resulting olfactory properties, making it highly valuable in the fragrance industry.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,9-11H,8H2,1-3H3 |
InChI Key |
HQQPOVNESMNPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)CC=O |
Origin of Product |
United States |
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